

# Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 2,4-dimethyl-5-nitrobenzoate*

Cat. No.: *B1600172*

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CAS Number: 202264-66-2

This technical guide provides a comprehensive overview of **Methyl 2,4-dimethyl-5-nitrobenzoate**, including its chemical properties, a detailed potential synthesis protocol, and its prospective applications in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Chemical and Physical Properties

While specific experimental data for **Methyl 2,4-dimethyl-5-nitrobenzoate** is not readily available in the public domain, the following table summarizes its known and predicted properties.

Property	Value	Source
CAS Number	202264-66-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[1]
Molecular Weight	209.20 g/mol	[2]
Appearance	Solid (predicted)	[1]
Purity	Typically >95%	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted).	
<sup>1</sup> H NMR Spectrum	Not available	
<sup>13</sup> C NMR Spectrum	Not available	
Infrared Spectrum	Not available	
Mass Spectrum	Not available	

## Synthesis

The synthesis of **Methyl 2,4-dimethyl-5-nitrobenzoate** can be conceptually approached through a two-step process starting from 2,4-dimethylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

## Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure based on established methods for the synthesis of structurally similar nitroaromatic compounds and Fischer esterification.[3][4][5] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid

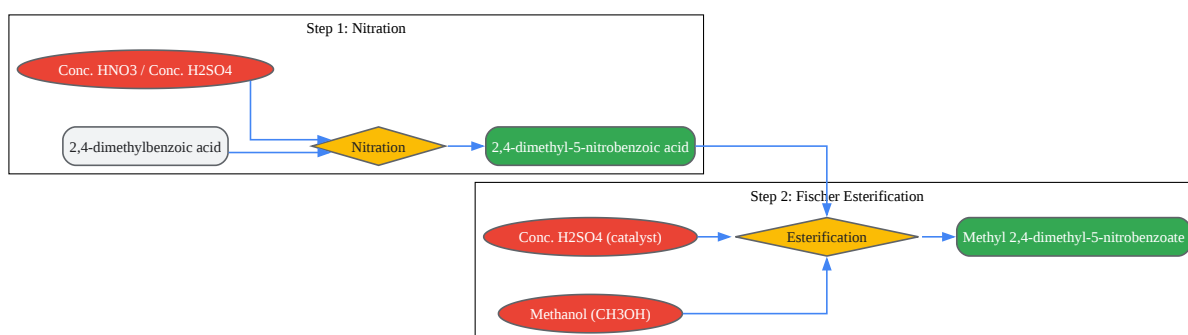
- Materials and Reagents:
  - 2,4-dimethylbenzoic acid
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
  - Concentrated Nitric Acid ( $\text{HNO}_3$ )
  - Deionized Water
  - Ice
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,4-dimethylbenzoic acid to a cooled solution of concentrated sulfuric acid. Stir the mixture until the acid is completely dissolved.
  - Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
  - Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid while maintaining the reaction temperature between 0 and 10 °C.
  - After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
  - Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring to precipitate the product.
  - Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
  - The crude 2,4-dimethyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
  - Dry the purified product under vacuum.

## Step 2: Synthesis of **Methyl 2,4-dimethyl-5-nitrobenzoate** (Fischer Esterification)

- Materials and Reagents:
  - 2,4-dimethyl-5-nitrobenzoic acid (from Step 1)
  - Anhydrous Methanol ( $\text{CH}_3\text{OH}$ )
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
  - Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Brine (saturated  $\text{NaCl}$  solution)
  - Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
  - Ethyl acetate or other suitable organic solvent
- Procedure:
  - Dissolve the dried 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
  - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
  - Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.<sup>[5]</sup>
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess methanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 2,4-dimethyl-5-nitrobenzoate**.

- The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol).

## Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **Methyl 2,4-dimethyl-5-nitrobenzoate**.

## Potential Applications and Research Directions

**Methyl 2,4-dimethyl-5-nitrobenzoate** serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the methyl ester functionality on the benzene ring allows for a variety of chemical transformations.

- **Pharmaceutical and Agrochemical Synthesis:** As a substituted nitrobenzoate, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity.<sup>[6][7]</sup>

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine, yielding Methyl 2-amino-4,5-dimethylbenzoate. This amino derivative can then be used as a building block for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.
- **Biological Evaluation:** While no specific biological activity has been reported for **Methyl 2,4-dimethyl-5-nitrobenzoate**, other nitrobenzoate derivatives have been investigated for their potential as antifungal and antimycobacterial agents.<sup>[6][7]</sup> This suggests that the title compound and its derivatives could be of interest for screening in these and other therapeutic areas. Studies have also shown that certain *Pseudomonas* strains exhibit chemotaxis towards nitrobenzoates, indicating a potential role in bioremediation research.<sup>[8]</sup>

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl 2,4-dimethyl-5-nitrobenzoate** is not widely available. However, based on the data for structurally similar nitroaromatic compounds, the following precautions should be observed:

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.<sup>[9][10][11]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.<sup>[9]</sup>
- **First Aid Measures:**
  - In case of skin contact: Wash off immediately with plenty of soap and water.<sup>[9]</sup>
  - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.<sup>[11]</sup>
  - If inhaled: Move to fresh air. If breathing is difficult, give oxygen.<sup>[11]</sup>
  - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.<sup>[9]</sup>

- Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[9]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.

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